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(4-(Morpholinosulfonyl)phenyl)methanol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: (4-(Morpholinosulfonyl)phenyl)methanol in Suzuki-Miyaura Cross-Coupling Reactions
Application Note: (4-(Morpholinosulfonyl)phenyl)methanol in Suzuki-Miyaura Cross-Coupling Reactions
Introduction & Strategic Rationale
In modern drug discovery, the rapid assembly of complex pharmacophores is heavily reliant on robust carbon-carbon bond-forming methodologies. (4-(Morpholinosulfonyl)phenyl)methanol (C₁₁H₁₅NO₄S) is a highly versatile, multifunctional building block featuring a benzylic alcohol and a morpholinosulfonyl moiety[1]. The morpholine ring and sulfonamide group are privileged structures in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and target-binding affinity through robust hydrogen bond networks[1].
Traditionally, incorporating benzylic fragments via Suzuki-Miyaura cross-coupling required the pre-conversion of benzylic alcohols into highly reactive, often unstable benzylic halides. However, recent advancements in transition-metal catalysis have unlocked the ability to utilize benzylic alcohols directly. This application note details the protocols for synthesizing morpholinosulfonyl-functionalized diarylmethanes—a ubiquitous scaffold in biologically active compounds[2][3]—via two distinct C(sp³)-C(sp²) Suzuki-Miyaura coupling pathways: In Situ Activation and Direct Deoxygenative Coupling [4][5].
Mechanistic Pathways & Causality
The cleavage of an unactivated benzylic C–O bond is thermodynamically challenging due to its high bond dissociation energy. To facilitate oxidative addition by a low-valent metal catalyst (Pd⁰ or Ni⁰), the hydroxyl group must be modified or synergistically activated[5].
Pathway A: In Situ Electrophilic Activation (Palladium Catalysis)
By introducing reagents such as Boc₂O or diethyl chlorophosphate (ClPO(OEt)₂), the benzylic alcohol is converted in situ into a benzylic carbonate or phosphate[3][6]. These derivatives serve as superior leaving groups. The expulsion of CO₂ and tert-butanol (in the case of carbonates) drives the formation of the reactive π-benzylpalladium intermediate, which subsequently undergoes transmetalation with the arylboronic acid[3].
Pathway B: Direct Deoxygenative Coupling (Nickel Catalysis)
Nickel catalysts, possessing a smaller atomic radius and higher nucleophilicity than palladium, can directly insert into the benzylic C–O bond[4]. This process is often facilitated by the arylboronic acid itself, which transiently condenses with the benzylic alcohol to form a boronate ester. This "mutual activation" weakens the C–O bond, allowing the Ni(0) species to execute oxidative addition without the need for external activating reagents[2][4].
Fig 1. Mechanistic pathways for Suzuki-Miyaura coupling of benzylic alcohols.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions for the coupling of (4-(Morpholinosulfonyl)phenyl)methanol with phenylboronic acid.
Table 1: Optimization of Cross-Coupling Conditions
| Entry | Activation Strategy | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | None (Direct) | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 110 | 45% |
| 2 | None (Direct) | Ni(dppp)Cl₂ (10 mol%) | K₃PO₄ | Toluene | 110 | 82% |
| 3 | Boc₂O (1.2 eq) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | 91% |
| 4 | ClPO(OEt)₂ (1.2 eq) | Pd(OAc)₂ / dppf | K₃PO₄ | Toluene | 90 | 88% |
Note: Yields are isolated yields after flash chromatography. Entry 3 represents the optimal balance of mild conditions and high yield.
Experimental Protocols
Protocol A: One-Pot Synthesis via In Situ Carbonate Activation
This protocol utilizes Boc₂O to transiently activate the benzylic alcohol, avoiding the isolation of moisture-sensitive intermediates[3].
Materials:
-
(4-(Morpholinosulfonyl)phenyl)methanol (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Boc₂O (1.2 mmol)
-
DMAP (0.1 mmol, 10 mol%)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.08 mmol, 8 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-(Morpholinosulfonyl)phenyl)methanol, arylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure Argon three times. Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle.
-
Reagent Addition: Under a positive flow of Argon, inject anhydrous DMF, followed by Boc₂O and DMAP.
-
Reaction Execution: Seal the flask and stir the mixture at 80 °C for 12 hours. Causality: The initial phase allows DMAP-catalyzed formation of the benzylic tert-butyl carbonate. Upon heating, oxidative addition of the carbonate to Pd(0) occurs rapidly.
-
Workup & Validation: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diarylmethane. Validation is achieved via ¹H NMR (disappearance of the benzylic -CH₂OH signal at ~4.7 ppm and appearance of the diaryl -CH₂- bridge at ~4.0 ppm).
Protocol B: Direct Nickel-Catalyzed Deoxygenative Coupling
This protocol bypasses activating reagents entirely, relying on the unique reactivity of Nickel to cleave the C–O bond[4].
Materials:
-
(4-(Morpholinosulfonyl)phenyl)methanol (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
Ni(dppp)Cl₂ (0.1 mmol, 10 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
-
Glovebox Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial with the benzylic alcohol, arylboronic acid, Ni(dppp)Cl₂, and K₃PO₄. Causality: Nickel catalysts are highly susceptible to moisture and oxygen degradation.
-
Solvent Addition: Add anhydrous Toluene (5 mL) and seal the vial tightly with a PTFE-lined cap.
-
Thermal Activation: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 24 hours. Causality: The elevated temperature and the specific bite angle of the dppp ligand are required to overcome the high activation barrier of the unactivated C–O bond. The excess boronic acid facilitates the formation of a transient boronate ester, weakening the C–O bond prior to oxidative addition[4].
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the metal catalyst and insoluble salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Fig 2. Catalytic cycle for transition-metal mediated benzylic C-O activation.
References
- (4-(Morpholinosulfonyl)phenyl)methanol | 257.
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis Source: RSC Publishing URL
- Source: PubMed (NIH)
- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids Source: ACS Publications URL
- Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids Source: ACS Publications URL
- Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols Source: Thieme E-Books & E-Journals URL
Sources
- 1. (4-(Morpholinosulfonyl)phenyl)methanol|257.31 g/mol [benchchem.com]
- 2. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: ¹H and ¹³C NMR Characterization of (4-(Morpholinosulfonyl)phenyl)methanol
Application Note: ¹H and ¹³C NMR Characterization of (4-(Morpholinosulfonyl)phenyl)methanol
Introduction
(4-(Morpholinosulfonyl)phenyl)methanol is a bifunctional organic compound featuring a sulfonamide linkage, a morpholine ring, and a benzylic alcohol. These structural motifs are of significant interest in medicinal chemistry and drug development. The morpholine moiety is a common pharmacophore known to improve the physicochemical properties of drug candidates, while arylsulfonamides are a well-established class of compounds with a wide range of biological activities. The benzylic alcohol provides a versatile synthetic handle for further molecular elaboration.
Accurate structural elucidation is a critical step in the characterization of any novel compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of (4-(Morpholinosulfonyl)phenyl)methanol. It offers a detailed, field-proven protocol for sample preparation and data acquisition, alongside an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of this and structurally related compounds.
Predicted Spectral Analysis
As no experimentally determined spectra for (4-(Morpholinosulfonyl)phenyl)methanol are available in the public domain, a detailed prediction of the ¹H and ¹³C NMR spectra is presented below. This prediction is based on the analysis of the individual structural fragments and the well-understood effects of substituent-induced chemical shifts.
Molecular Structure and Proton/Carbon Numbering
For clarity in the spectral assignment, the protons and carbons of (4-(Morpholinosulfonyl)phenyl)methanol are numbered as follows:
Caption: Structure of (4-(Morpholinosulfonyl)phenyl)methanol with atom numbering.
¹H NMR Spectrum Prediction
The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the benzylic methylene and hydroxyl protons, and the two distinct sets of methylene protons of the morpholine ring.
-
Aromatic Region (δ 7.5-8.0 ppm): The benzene ring is 1,4-disubstituted with an electron-withdrawing morpholinosulfonyl group and an electron-donating hydroxymethyl group. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂R) will dominate, causing a significant downfield shift for all aromatic protons compared to benzene (δ 7.3 ppm). The protons ortho to the sulfonyl group (H-2, H-6) will be the most deshielded and are expected to appear as a doublet around δ 7.8-7.9 ppm. The protons ortho to the hydroxymethyl group (H-3, H-5) will be slightly less deshielded and are predicted to resonate as a doublet around δ 7.5-7.6 ppm. This will result in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Benzylic Protons (CH₂ and OH):
-
The methylene protons of the benzylic alcohol (H-7) are adjacent to both the aromatic ring and the hydroxyl group. They are expected to appear as a singlet at approximately δ 4.7 ppm.[1] In some solvents, this signal may show coupling to the hydroxyl proton.
-
The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on the solvent, concentration, and temperature.[2] In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet or a triplet (if coupled to the adjacent CH₂) between δ 5.0 and 5.5 ppm. In CDCl₃, this signal may be broader and appear further upfield.
-
-
Morpholine Protons (δ 3.0-3.8 ppm): The morpholine ring typically adopts a chair conformation, leading to two distinct chemical environments for its methylene protons.
-
The four protons on the carbons adjacent to the oxygen atom (H-2', H-6') are deshielded by its electronegativity and are expected to appear as a triplet around δ 3.7-3.8 ppm.[3]
-
The four protons on the carbons adjacent to the nitrogen atom (H-3', H-5'), which is attached to the electron-withdrawing sulfonyl group, will also be deshielded. They are predicted to resonate as a triplet around δ 3.0-3.2 ppm.[3]
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 7.8 - 7.9 | Doublet | 2H |
| H-3, H-5 | 7.5 - 7.6 | Doublet | 2H |
| -OH | 2.0 - 5.5 (variable) | Broad Singlet / Triplet | 1H |
| H-7 (-CH₂) | ~ 4.7 | Singlet / Doublet | 2H |
| H-2', H-6' | 3.7 - 3.8 | Triplet | 4H |
| H-3', H-5' | 3.0 - 3.2 | Triplet | 4H |
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected in the aromatic region.
-
The carbon attached to the sulfonyl group (C-1) and the carbon attached to the hydroxymethyl group (C-4) are quaternary and will likely have weaker intensities. C-4 is predicted to be around δ 143-145 ppm, while C-1 is expected around δ 135-137 ppm.
-
The carbons ortho to the sulfonyl group (C-2, C-6) will be deshielded and are expected to resonate around δ 128-130 ppm.
-
The carbons ortho to the hydroxymethyl group (C-3, C-5) will also be in a similar region, around δ 127-129 ppm.
-
-
Benzylic Carbon (C-7): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will be significantly deshielded and is predicted to appear in the range of δ 63-65 ppm.[4]
-
Morpholine Carbons (δ 45-70 ppm):
-
The carbons adjacent to the oxygen atom (C-2', C-6') are the most deshielded within the morpholine ring and are expected at approximately δ 66-67 ppm.[3]
-
The carbons adjacent to the nitrogen (C-3', C-5'), which is bonded to the electron-withdrawing sulfonyl group, will be shifted downfield compared to unsubstituted morpholine and are predicted to be in the region of δ 46-48 ppm.[3]
-
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | 143 - 145 |
| C-1 | 135 - 137 |
| C-2, C-6 | 128 - 130 |
| C-3, C-5 | 127 - 129 |
| C-7 (-CH₂OH) | 63 - 65 |
| C-2', C-6' | 66 - 67 |
| C-3', C-5' | 46 - 48 |
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (4-(Morpholinosulfonyl)phenyl)methanol.
Caption: Experimental workflow for NMR analysis.
Materials and Equipment
-
(4-(Morpholinosulfonyl)phenyl)methanol sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (DMSO-d₆ is recommended for its excellent solubilizing power for polar compounds and for observing the -OH proton; CDCl₃ is an alternative)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
Pasteur pipettes and bulbs
-
Small vials for sample dissolution
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol for Sample Preparation
The integrity of the NMR data is critically dependent on meticulous sample preparation.[5]
-
Weighing the Sample: Accurately weigh the sample into a clean, dry vial.
-
For ¹H NMR: 5-10 mg.
-
For ¹³C NMR: 20-50 mg to ensure a good signal-to-noise ratio in a reasonable time.[5]
-
-
Solvent Selection and Dissolution:
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube:
-
Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a clean, high-quality NMR tube to remove any particulate matter. Solid impurities can severely degrade the quality of the magnetic field shimming.[8]
-
Cap the NMR tube securely.
-
Protocol for NMR Data Acquisition
These parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.[9]
-
Instrument Preparation:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Perform automated or manual shimming of the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence with NOE enhancement (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~220 ppm.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.[9]
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Protocol for Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[11][12]
-
Analysis: Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling constants (where applicable) for all signals in both spectra.
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of (4-(Morpholinosulfonyl)phenyl)methanol. By combining a detailed predictive analysis with a validated experimental protocol, researchers can confidently perform structural elucidation of this compound. The predicted chemical shifts and multiplicities serve as a reliable guide for spectral assignment. Adherence to the described sample preparation and data acquisition protocols will ensure the generation of high-quality, reproducible NMR data, which is fundamental for the integrity of research in chemical synthesis and drug discovery.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Bone, G. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. PubMed. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (4-(Morpholinosulfonyl)phenyl)methanol for sulfonamide drug synthesis
Using (4-(Morpholinosulfonyl)phenyl)methanol for sulfonamide drug synthesis
Application Note & Protocols: Utilizing (4-(Morpholinosulfonyl)phenyl)methanol in Advanced Sulfonamide Drug Synthesis
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the strategic selection of multifunctional building blocks is critical for navigating the complex landscape of lead optimization. (4-(Morpholinosulfonyl)phenyl)methanol (C₁₁H₁₅NO₄S) represents a highly privileged synthon, combining a reactive benzylic alcohol handle with a morpholine-substituted sulfonamide ([1]).
As an Application Scientist, understanding the "why" behind a scaffold is as important as knowing how to use it. The causality of this building block's efficacy in drug design is driven by three distinct structural features:
-
The Morpholine Moiety: Morpholine is extensively utilized in central nervous system (CNS) and oncology drug discovery. Its oxygen atom acts as a potent hydrogen-bond acceptor, while the basic nitrogen allows for fine-tuning of the molecule's pKa. This heterocycle significantly enhances aqueous solubility and metabolic stability compared to purely lipophilic rings ([2]).
-
The Sulfonamide Linkage: Sulfonamides serve as robust bioisosteres for carboxylic acids, circumventing issues of metabolic instability and poor passive membrane diffusion. Furthermore, the sulfonamide group is a well-established warhead for coordinating with zinc ions in metalloenzymes (e.g., Carbonic Anhydrase) and establishing critical hydrogen bonds in the active sites of aromatase and various kinases ([3],[4]).
-
The Hydroxymethyl Group: The benzylic alcohol provides a versatile point of synthetic divergence. It can be oxidized to an aldehyde for reductive amination or converted into a good leaving group for nucleophilic substitution, enabling the rapid generation of diverse compound libraries.
Synthetic Divergence Workflow
The synthetic utility of (4-(Morpholinosulfonyl)phenyl)methanol lies in its ability to be selectively functionalized at the benzylic position without disrupting the highly stable sulfonamide linkage.
Synthetic divergence of (4-(Morpholinosulfonyl)phenyl)methanol into diverse drug scaffolds.
Experimental Protocols
The following protocols have been designed with built-in, self-validating checkpoints to ensure high fidelity in library generation without the need for blind downstream processing.
Protocol A: Mild Oxidation to 4-(Morpholinosulfonyl)benzaldehyde
Causality Insight: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO₄) to strictly halt oxidation at the aldehyde stage. Over-oxidation to the carboxylic acid would deactivate the benzylic carbon toward the subsequent reductive amination.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of (4-(Morpholinosulfonyl)phenyl)methanol in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of Dess-Martin Periodinane portion-wise over 10 minutes to control the mild exotherm.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (lower Rf due to the polar hydroxyl group) should completely convert to a higher Rf spot. Validation: To confirm the absence of carboxylic acid over-oxidation, perform a rapid IR scan of a crude aliquot: a sharp peak at ~1700 cm⁻¹ (aldehyde C=O) and the absence of a broad O-H stretch (2500-3300 cm⁻¹) validates success.
-
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting aldehyde is typically pure enough (>95%) for immediate downstream use.
Protocol B: Reductive Amination for Library Generation
Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to tolerate the sulfonamide group and selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde back to the starting alcohol.
Step-by-Step Methodology:
-
Imine Formation: Combine 1.0 eq of the newly synthesized 4-(Morpholinosulfonyl)benzaldehyde and 1.1 eq of the desired primary or secondary amine in 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for 12-16 hours at room temperature.
-
Self-Validating Checkpoint: LC-MS analysis should indicate the disappearance of the aldehyde mass[M+H]⁺ and the appearance of the target secondary/tertiary amine mass. Validation: The isotopic pattern of the sulfonamide sulfur (M+2 peak at ~4.5% relative abundance) must remain intact, confirming the stability of the morpholinosulfonyl moiety under the reaction conditions.
-
Purification: Quench with 1N NaOH to neutralize the acetic acid and free-base the product. Extract with EtOAc, dry, and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH gradient).
Quantitative Data: Physicochemical Profiling
Incorporating the morpholinosulfonyl group significantly alters the physicochemical properties of the resulting drug candidates. Table 1 summarizes the typical property shifts when this building block is integrated into a standard lipophilic pharmacophore.
| Property / Parameter | Standard Lipophilic Scaffold | Morpholinosulfonyl Derivative | Impact on Drug Development |
| LogP (Lipophilicity) | 4.5 - 5.5 | 2.0 - 3.5 | Improved aqueous solubility; reduced non-specific protein binding. |
| Topological Polar Surface Area | < 50 Ų | 80 - 110 Ų | Enhanced oral bioavailability; restricted blood-brain barrier (BBB) penetration if desired. |
| Hydrogen Bond Acceptors | 2 - 3 | 6 - 8 | Stronger target engagement (e.g., kinase hinge regions). |
| Aqueous Solubility (Kinetic) | < 10 µg/mL | > 150 µg/mL | Facilitates easier formulation and higher systemic exposure. |
Biological Applications & Target Engagement
The morpholine-sulfonamide axis is not merely a structural spacer; it actively participates in target binding. In the context of Carbonic Anhydrase (CA) inhibitors or Histone Deacetylase 6 (HDAC6) inhibitors, the sulfonamide acts as a zinc-binding group (ZBG), while the morpholine ring engages in solvent-exposed hydrogen bonding or fits into specific hydrophobic pockets, thereby driving isoform selectivity ([5], [6]).
Pharmacophore contributions of morpholine and sulfonamide in target engagement.
References
-
Sharonova, T., et al. "Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile". Source: NIH PMC. URL: [Link]
-
"Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer". Source: NIH PMC. URL:[Link]
-
"Expanding Complex Morpholines Using Systematic Chemical Diversity". Source: ACS Publications. URL:[Link]
-
"Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode". Source: ResearchGate. URL: [Link]
-
"Design, synthesis, antiproliferative activity, molecular docking and cell cycle analysis of some novel (morpholinosulfonyl) isatins with potential EGFR inhibitory activity". Source: ResearchGate. URL: [Link]
-
"Sulfonamides with Heterocyclic Periphery as Antiviral Agents". Source: MDPI. URL: [Link]
Sources
- 1. (4-(Morpholinosulfonyl)phenyl)methanol|257.31 g/mol [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Notes & Optimization
Technical Support Center: Optimizing Reaction Conditions for (4-(Morpholinosulfonyl)phenyl)methanol Derivatives
Technical Support Center: Optimizing Reaction Conditions for (4-(Morpholinosulfonyl)phenyl)methanol Derivatives
Welcome to the technical support center for the synthesis and optimization of (4-(Morpholinosulfonyl)phenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The morpholine and sulfonamide functionalities are privileged structures in medicinal chemistry, and understanding the nuances of their synthesis is critical for success.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Sulfonylation Step
Question: I am reacting 4-(hydroxymethyl)aniline with morpholine-4-sulfonyl chloride, but my yields of (4-(Morpholinosulfonyl)phenyl)methanol are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in N-aryl sulfonamide synthesis are a frequent challenge and can often be attributed to several factors related to reagent quality, reaction conditions, and competing side reactions.[3]
Initial Troubleshooting Workflow:
Before delving into more complex variables, it's essential to verify the fundamentals of your experimental setup.
Caption: Initial troubleshooting workflow for low sulfonamide yield.
Potential Causes and Solutions:
-
Poor Reagent Quality:
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly susceptible to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[3] Always use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Amine Impurities: Ensure the starting amine is pure and dry. Some amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.
-
-
Inappropriate Reaction Conditions:
-
Presence of Water: Trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.[3] Ensure all glassware is oven-dried and use an anhydrous solvent.
-
Base Selection: The choice of base is critical. For less reactive amines, a stronger, non-nucleophilic base may be required. Pyridine is commonly used, but sterically hindered amines might benefit from stronger bases like triethylamine or Hunig's base (DIPEA).
-
Temperature Control: While some reactions require heat to proceed, excessive temperatures can lead to side reactions and degradation of starting materials or products. Monitor the reaction temperature closely.
-
-
Side Reactions:
-
Di-sulfonylation: If the starting amine has other nucleophilic sites, or under forcing conditions, di-sulfonylation can occur. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride is a good starting point.
-
Polymerization: In some cases, side reactions can lead to the formation of polymeric materials, which can be difficult to remove and will lower the yield of the desired product.
-
Issue 2: Difficulty in Product Purification
Question: My reaction to synthesize a (4-(Morpholinosulfonyl)phenyl)methanol derivative appears to have worked based on TLC, but I'm struggling with purification. I'm observing significant peak tailing during column chromatography.
Answer: The basic nature of the morpholine nitrogen is a common cause of purification challenges with this class of compounds.[4] The nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and sometimes irreversible binding to the column.[4]
Solutions for Chromatographic Purification:
-
Basic Modifier in Eluent: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et3N): A common choice is to add 0.1-2% triethylamine to the mobile phase.[4] This helps to neutralize the acidic sites on the silica gel.
-
Ammonia: A solution of ammonia in methanol can also be used as an additive.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic compounds, switching to a basic or neutral alumina stationary phase can significantly improve peak shape and recovery.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an effective alternative.
-
Troubleshooting Decision Tree for Chromatography:
Sources
Technical Support Center: Troubleshooting (4-(Morpholinosulfonyl)phenyl)methanol Oxidation
Technical Support Center: Troubleshooting (4-(Morpholinosulfonyl)phenyl)methanol Oxidation
Welcome to the Technical Support and Troubleshooting Portal for the oxidation of (4-(Morpholinosulfonyl)phenyl)methanol . This guide is designed for research scientists and drug development professionals who need to selectively oxidize this multifunctional building block without triggering unwanted side reactions.
By understanding the electronic properties of the morpholinosulfonyl moiety, you can rationally select reagents and conditions to achieve high-yielding, chemoselective transformations.
Part 1: Mechanistic FAQs & Chemoselectivity
Q1: Why does my oxidation to 4-(morpholinosulfonyl)benzaldehyde stall at ~70% conversion, even with excess oxidant? A: The causality lies in the electronic deactivation of the benzylic position. The para-morpholinosulfonyl group is strongly electron-withdrawing (Hammett σp > 0). This decreases the electron density at the benzylic alcohol, increasing the activation energy required for the rate-determining hydride transfer step in oxidations like Swern or Dess-Martin Periodinane (DMP). Solution: Do not push the temperature, as this invites side reactions. Instead, ensure your oxidant is strictly fresh (DMP degrades to inactive iodoxybenzoic acid over time) and allow for extended reaction times (up to 4–6 hours) at room temperature.
Q2: Is the morpholine nitrogen at risk of forming an N-oxide during the oxidation process? A: No, under standard conditions, it is highly stable. While free morpholine readily undergoes oxidation to form N-oxides (such as N-methylmorpholine N-oxide, a common co-oxidant)[1], the morpholine moiety in this substrate is tied up as a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic and highly resistant to electrophilic oxidants[2].
Q3: I am detecting a highly polar baseline spot on my TLC. What is this side product and how is it forming? A: This is almost certainly the over-oxidized product: 4-(morpholinosulfonyl)benzoic acid . Even though the electron-withdrawing sulfonamide stabilizes the target aldehyde against spontaneous autoxidation, the presence of trace water in your reaction mixture will cause the aldehyde to hydrate into a gem-diol. This gem-diol is rapidly oxidized by the remaining oxidant to the carboxylic acid. To intentionally synthesize this acid, strong aqueous oxidants like potassium permanganate (KMnO₄) are used[3]. To prevent it, you must maintain strictly anhydrous conditions.
Q4: Can the sulfonamide linkage cleave under harsh oxidative conditions? A: Yes. While sulfonamides are generally robust, extreme advanced oxidation processes (AOPs)—such as those utilizing Co(II)/peracetic acid or sulfate radical anions—can induce unexpected side reactions, including the cleavage of the S–N bond or oxidative transformation of the aromatic ring[4]. Avoid radical-based aqueous oxidants if the aldehyde is your target.
Part 2: Quantitative Data & Troubleshooting Matrix
The following table summarizes the causal relationships between oxidant selection, expected yields, and primary side reactions.
| Oxidant System | Target Product | Typical Yield | Primary Side Reaction | Causality / Mechanistic Notes |
| Dess-Martin Periodinane (DMP) | Aldehyde | 88–95% | Trace Carboxylic Acid | Anhydrous conditions prevent gem-diol formation, effectively halting over-oxidation. |
| Swern (DMSO / (COCl)₂) | Aldehyde | 80–90% | Pummerer Impurities | Highly selective, but requires strict temperature control (-78 °C) to prevent thioacetal formation. |
| TEMPO / NaOCl (Aq) | Aldehyde | 70–80% | Over-oxidation to Acid | The aqueous environment promotes hydration of the aldehyde. Requires strict stoichiometric control of bleach. |
| KMnO₄ (Aq / t-BuOH) | Carboxylic Acid | 85–95% | S-N Cleavage (at >80°C) | Strong oxidant forces complete conversion of the benzylic carbon to the highest oxidation state[3]. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in Quality Control (QC) checkpoints to verify the success of the transformation before proceeding to the next step.
Protocol A: Selective Oxidation to 4-(Morpholinosulfonyl)benzaldehyde
Objective: Oxidize the benzylic alcohol to the aldehyde while completely suppressing carboxylic acid formation.
-
Preparation: Flame-dry a round-bottom flask under argon. Add (4-(Morpholinosulfonyl)phenyl)methanol (1.0 eq, 10 mmol, 2.57 g) and anhydrous dichloromethane (DCM, 50 mL).
-
Oxidation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq, 12 mmol, 5.09 g).
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf≈0.2 ) should disappear, replaced by a less polar, UV-active spot ( Rf≈0.5 ). If starting material remains, the electron-withdrawing group is slowing the reaction; stir for an additional 1 hour.
-
Quench: Pour the mixture into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
-
Isolation: Extract with DCM (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (Post-Reaction): Analyze the crude solid via LC-MS.
-
Pass Criteria: Dominant peak at m/z 256.1 [M+H]+ (Aldehyde). Absence of m/z 272.1 [M+H]+ (Acid).
-
Protocol B: Exhaustive Oxidation to 4-(Morpholinosulfonyl)benzoic acid
Objective: Intentionally drive the oxidation to the carboxylic acid using thermodynamic control.
-
Preparation: Dissolve the starting material (1.0 eq, 10 mmol, 2.57 g) in a 1:1 mixture of t-butanol and water (40 mL).
-
Oxidation: Add KMnO₄ (2.5 eq, 25 mmol, 3.95 g)[3]. Heat the mixture to 60 °C for 4 hours.
-
Validation Checkpoint 1 (In-Process): The purple solution will turn into a heavy brown slurry (MnO₂ precipitation). Spot the supernatant on TLC; the starting material should be completely consumed.
-
Workup: Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the filter cake with hot water (20 mL).
-
Isolation: Cool the filtrate to 0 °C and carefully acidify to pH 2 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Filter and dry under vacuum.
-
Validation Checkpoint 2 (Post-Reaction): Analyze via LC-MS (Negative Ion Mode).
-
Pass Criteria: Dominant peak at m/z 270.0 [M−H]− (Acid).
-
Part 4: Mechanistic Visualizations
The following diagrams map the logical decision trees and mechanistic pathways for this specific substrate.
Chemoselective pathways for (4-(Morpholinosulfonyl)phenyl)methanol oxidation based on water presence.
Electronic stabilization of the morpholine nitrogen by the sulfonyl group preventing N-oxidation.
References
-
Oxford Academic. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]
-
Beilstein Journals. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Retrieved from [Link]
-
Wikipedia. N-Methylmorpholine N-oxide. Retrieved from[Link]
Sources
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. BJOC - Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines [beilstein-journals.org]
- 3. (4-(Morpholinosulfonyl)phenyl)methanol|257.31 g/mol [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (4-(Morpholinosulfonyl)phenyl)methanol
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (4-(Morpholinosulfonyl)phenyl)methanol
Welcome to the technical support center for the chromatographic analysis of (4-(Morpholinosulfonyl)phenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak shape issues, specifically peak tailing, during HPLC analysis of this compound. As your dedicated application scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the problem, enabling you to develop robust and reliable analytical methods.
Part 1: Understanding the Core Problem
Q1: I'm observing significant peak tailing for (4-(Morpholinosulfonyl)phenyl)methanol. What is the most probable cause?
Peak tailing, characterized by an asymmetric peak with a trailing edge that is drawn out, is a common frustration in HPLC. For (4-(Morpholinosulfonyl)phenyl)methanol, the molecular structure itself provides the primary clue.
-
Analyte Structure: The molecule contains a morpholino group, which is a basic secondary amine functional group. In a typical reversed-phase HPLC environment (pH 3-7), this amine is readily protonated, carrying a positive charge.
-
Stationary Phase Interaction: Standard silica-based C18 columns, despite their hydrophobic bonded phase, are not perfectly inert. The underlying silica matrix has residual silanol groups (Si-OH). At mid-range pH values, a fraction of these silanols can deprotonate to become negatively charged silanolates (Si-O⁻).[1][2]
The primary cause of peak tailing for this analyte is a secondary retention mechanism .[3] The bulk of the analyte molecules interact with the C18 stationary phase via the intended hydrophobic mechanism. However, a sub-population of the positively charged analyte molecules engages in strong ionic interactions with the negatively charged silanolate groups.[4] These molecules are retained longer, eluting slowly and creating the characteristic "tail" on the peak.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end Caption: Secondary interaction causing peak tailing.
Q2: How is peak tailing quantified, and what is an acceptable value?
Peak symmetry is quantitatively assessed using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The calculation involves measuring the peak width at 5% of the peak height.
-
Tailing Factor (Tf): Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅ is the total peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
-
A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1 indicates tailing. For most quantitative applications, a Tf ≤ 1.5 is desirable, while regulated pharmaceutical methods often require Tf ≤ 2.0 .[5]
Part 2: A Systematic Troubleshooting Guide
Encountering a tailing peak can be daunting. The following logical workflow provides a systematic approach to diagnosing and resolving the issue, starting with the most impactful and easiest-to-implement solutions.
dot graph TD { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end Caption: Logical workflow for troubleshooting peak tailing.
Q3: How can I use mobile phase pH to eliminate peak tailing?
Adjusting the mobile phase pH is the most powerful tool to combat secondary silanol interactions.[6][7] The strategy is to suppress the ionization of the surface silanol groups, thereby eliminating the sites for ionic interaction.
The Causality: Silanol groups are acidic, with a pKa roughly between 3.8 and 4.5. By lowering the mobile phase pH to a value at least one unit below the silanol pKa, we can force the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH to the protonated, neutral Si-OH state.[3]
Protocol 1: Mobile Phase pH Optimization
-
Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water) without any pH modifier and record the chromatogram, noting the Tailing Factor.
-
pH Adjustment: Prepare a fresh aqueous portion of the mobile phase containing a suitable buffer (e.g., 20 mM Potassium Phosphate or 0.1% Formic Acid). Adjust the pH of this aqueous phase to pH 3.0 using phosphoric acid.
-
Second Run: Prepare the final mobile phase with the pH-adjusted aqueous component. Equilibrate the column thoroughly (at least 10-15 column volumes) and inject the sample.
-
Further Reduction (if needed): If tailing persists, repeat step 2 by adjusting the pH to 2.5 .
-
Analysis: Compare the chromatograms. A significant improvement in peak symmetry should be observed as the pH is lowered.[2]
| pH Condition | Expected Silanol State | Expected Analyte State | Predicted Peak Shape |
| Unbuffered (pH ~5-6) | Partially Ionized (Si-O⁻) | Protonated (R-NH₂⁺) | Severe Tailing |
| pH 3.0 | Mostly Protonated (Si-OH) | Protonated (R-NH₂⁺) | Improved Symmetry |
| pH 2.5 | Fully Protonated (Si-OH) | Protonated (R-NH₂⁺) | Optimal Symmetry |
Q4: My peak shape is better at low pH, but not perfect. What's next?
If lowering the pH helps but doesn't fully resolve the issue, consider your buffer system or the use of a competing base.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 50-100 mM) can sometimes improve peak shape by more effectively controlling the surface micro-environment of the stationary phase and masking residual silanol activity.[8] Be mindful of buffer solubility in the organic portion of your mobile phase.
-
Use a Competing Base (Amine Additive): Historically, small amounts of a basic additive like Triethylamine (TEA) were added to the mobile phase.[5] TEA acts as a "tail-suppressing" agent. It is a stronger base than the analyte and will preferentially interact with any active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Caution: TEA can be problematic. It can shorten column lifetime, cause baseline disturbances, and suppress ionization in mass spectrometry (MS) detectors. This approach is less common with modern, high-purity columns but can be a useful diagnostic tool. A typical concentration is 0.1% TEA in the mobile phase.
-
Q5: I've optimized my mobile phase, but tailing persists. Is my column the problem?
Yes, if mobile phase optimization is insufficient, the column chemistry is the next logical area to address. Not all C18 columns are created equal.
The Causality: The quality of the base silica, the completeness of the surface bonding (coverage), and the "end-capping" process are critical. End-capping is a secondary chemical step that uses a small silylating agent to cap many of the remaining free silanols after the primary C18 chains are attached.[4][9] Columns with poor end-capping or those made from lower-purity "Type A" silica (which has higher metal content) will exhibit more pronounced peak tailing for basic compounds.[2][10]
Recommended Column Chemistries:
| Column Type | Key Feature | Suitability for (4-(Morpholinosulfonyl)phenyl)methanol |
| High-Purity, End-capped C18 | Based on modern "Type B" silica with minimal silanol activity.[2] | Excellent. This should be the default choice. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This shields silanols and offers alternative selectivity.[1] | Excellent. Highly recommended for polar bases. |
| Polar-Endcapped Phase | Uses a polar group for the end-capping step, providing enhanced silanol shielding. | Very Good. A strong alternative to standard C18. |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase for retaining very polar compounds.[11][12] | Alternative. Consider if the compound is poorly retained on reversed-phase columns even with highly aqueous mobile phases. |
Q6: Could I be overloading my column, and how would I know?
Column overload occurs when too much sample mass is injected, saturating the active sites on the stationary phase.[13] This can lead to peak distortion, which often manifests as peak fronting for mass overload but can also contribute to tailing.[14]
Protocol 2: Column Loading Study
-
Prepare Dilutions: Create a series of sample dilutions from your current working concentration. For example: 100%, 50%, 25%, 10%, and 1% of the original concentration.
-
Inject and Analyze: Inject a constant volume of each dilution and analyze the resulting chromatograms.
-
Evaluate Peak Shape: Carefully examine the Tailing Factor (Tf) for each concentration.
Q7: What if all the peaks in my chromatogram are tailing, not just my target analyte?
If every peak, including those of non-basic compounds, shows tailing, the issue is likely mechanical or related to column failure rather than a specific chemical interaction.
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH). This creates a non-uniform flow path, causing peak distortion.[16]
-
Solution: Reverse-flushing the column at a low flow rate may sometimes help, but replacement is often necessary.[15]
-
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with a large internal diameter or poorly made connections between the injector, column, and detector, can lead to peak broadening and tailing.[1]
-
Solution: Ensure all connections are tight and use narrow-bore tubing (e.g., 0.005" or 0.125 mm I.D.) where possible.
-
Part 3: Summary and Final Recommendations
Resolving peak tailing for (4-(Morpholinosulfonyl)phenyl)methanol is a systematic process focused on mitigating secondary silanol interactions.
| Strategy | Action | Rationale |
| 1. Mobile Phase pH | Adjust aqueous phase to pH 2.5 - 3.0 with a suitable acid/buffer. | Suppresses silanol ionization, eliminating the primary cause of secondary retention.[2][3] |
| 2. Column Selection | Use a modern, high-purity, end-capped C18 or a polar-embedded column. | These columns have inherently lower silanol activity, minimizing the potential for tailing.[1][9] |
| 3. Check for Overload | Perform a loading study by injecting serial dilutions of your sample. | Confirms that the observed tailing is not an artifact of injecting too much sample mass.[13] |
| 4. System Check | If all peaks are tailing, inspect for column voids or extra-column volume. | Rules out system-level problems that are independent of analyte chemistry. |
By following this guide, you can move from a problematic chromatogram with tailing peaks to a robust, reliable method that produces the sharp, symmetrical peaks necessary for accurate and reproducible quantitative analysis.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation.
- Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
- Element Lab Solutions. (2017). HPLC column overload.
- Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Al-kasir, I. A., & Al-Mardini, M. A. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 16. bvchroma.com [bvchroma.com]
Technical Support Center: Safe Scaling of (4-(Morpholinosulfonyl)phenyl)methanol Production
Technical Support Center: Safe Scaling of (4-(Morpholinosulfonyl)phenyl)methanol Production
Introduction
(4-(Morpholinosulfonyl)phenyl)methanol is an organosulfur compound featuring a benzene core substituted with both a morpholinosulfonyl group and a hydroxymethyl group.[1] This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The morpholine and sulfonamide moieties are recognized as privileged structures in drug discovery.[1][2] As research progresses from bench-scale synthesis to pilot-plant and manufacturing scales, a comprehensive understanding of the associated process safety challenges is paramount. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the complexities of safely scaling up the production of this compound.
Process Overview & Key Transformations
The synthesis of (4-(Morpholinosulfonyl)phenyl)methanol typically involves two primary transformations. The specific order may vary based on starting material availability, but the core chemical challenges remain consistent.
-
Sulfonamide Bond Formation: This involves the reaction of a sulfonyl chloride with morpholine. The most direct precursor would be a derivative of 4-(chlorosulfonyl)benzyl alcohol or a protected version thereof. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reduction of a Carbonyl Group: This step involves the reduction of a corresponding aldehyde or carboxylic acid derivative (e.g., 4-(morpholinosulfonyl)benzaldehyde) to the final benzylic alcohol. Sodium borohydride (NaBH₄) is a common and cost-effective reagent for this transformation on a large scale.[3]
Each of these steps carries its own set of potential hazards that become more acute during scale-up.
Process Safety Workflow for Scale-Up
The following diagram outlines a critical decision-making and safety workflow that should be adopted before and during the scale-up campaign.
Caption: A generalized workflow for the safe scale-up of chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of (4-(Morpholinosulfonyl)phenyl)methanol synthesis.
Issue 1: Low Yield or Stalled Sulfonylation Reaction
Question: My large-scale sulfonylation reaction is showing low conversion by HPLC/TLC, even after extended reaction time. What could be the cause?
Answer: This issue commonly points to several factors that are exacerbated at scale:
-
Poor Mass Transfer: Inadequate mixing can lead to localized concentration gradients.[4] The base (e.g., triethylamine or pyridine) may not be effectively scavenging the HCl byproduct, leading to the protonation and deactivation of the morpholine nucleophile.
-
Solution: Increase the agitation speed or evaluate the impeller design for better homogeneity. Ensure the reactor is properly baffled to prevent vortexing and promote turnover.[4]
-
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[4] On a larger scale, the increased surface area of equipment and longer transfer times increase the risk of exposure to atmospheric moisture.
-
Solution: Ensure all solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Dry all glassware and transfer lines thoroughly before use.
-
-
Incorrect Stoichiometry: An error in calculating the molar equivalents of the amine or base can lead to incomplete conversion. Ensure that the morpholine is of high purity and that the stoichiometry is correct.
Issue 2: Exothermic Runaway During Reduction with Sodium Borohydride
Question: During the addition of sodium borohydride (NaBH₄) to the 4-(morpholinosulfonyl)benzaldehyde solution, the reactor temperature increased rapidly and uncontrollably. Why did this happen and how can I prevent it?
Answer: This is a critical safety event. The reduction of aldehydes with NaBH₄ is exothermic, and the rate of heat generation can exceed the heat removal capacity of a large reactor if not properly controlled.
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases.[4] This means a pilot-scale reactor has proportionally less surface area to dissipate heat compared to a lab flask, making temperature control more challenging. The reaction of NaBH₄ also generates hydrogen gas, which can increase reactor pressure if not properly vented.[5][6]
-
Preventative Measures:
-
Control the Addition Rate: Do not add the NaBH₄ portion-wise as a solid. Instead, add it as a solution or a slurry in a suitable solvent, or as a solid in small, controlled portions over an extended period. The addition rate must be dictated by the cooling capacity of the reactor.
-
Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C) to provide a larger thermal buffer.[3] Use a robust cooling system and monitor the internal temperature continuously.
-
Ensure Adequate Venting: The reactor must be equipped with a venting system (e.g., a bubbler) to safely release the hydrogen gas generated during the reaction and subsequent quenching.[5][7] Never perform this reaction in a sealed vessel.[7][8]
-
Issue 3: "Oiling Out" and Poor Crystal Formation During Product Isolation
Question: After quenching the reaction and proceeding with crystallization, my product separated as an impure oil instead of a solid. What went wrong?
Answer: "Oiling out" occurs when a dissolved compound separates from the solution as a liquid phase rather than a crystalline solid.[9] This is often due to high impurity levels or an inappropriate solvent system.
-
Potential Causes & Solutions:
-
High Impurity Concentration: Residual starting materials, byproducts (like the corresponding sulfonic acid from hydrolysis), or salts from the workup can inhibit crystal lattice formation.
-
Solution: Perform an additional aqueous wash (e.g., with a dilute sodium bicarbonate solution followed by brine) to remove acidic impurities and salts before crystallization.[4]
-
-
Inappropriate Solvent Polarity: The solvent system may be too nonpolar for the product at the given concentration.
-
Solution: Experiment with different solvent systems. Mixtures like isopropanol/water or ethanol/water are often effective for sulfonamides.[9][10] A common technique is to dissolve the crude product in a good solvent (like isopropanol) and then slowly add an anti-solvent (like water) until turbidity is observed, then allow it to cool slowly.
-
-
Cooling Too Rapidly: Rapid cooling can favor oiling over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Inducing crystallization by scratching the inside of the vessel or adding a seed crystal can be beneficial.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the starting material, morpholine-4-sulfonyl chloride? A1: Morpholine-4-sulfonyl chloride is corrosive and causes skin and eye irritation.[11][12] It is also water-reactive and will decompose in the presence of moisture to release corrosive hydrogen chloride (HCl) gas. All handling should be done in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
Q2: How should I safely quench a large-scale reaction containing excess sodium borohydride? A2: Quenching excess NaBH₄ must be done with extreme caution as the reaction with protic solvents is vigorous and produces flammable hydrogen gas.[5][13]
-
Cool the reaction vessel to 0-5 °C in an ice bath.
-
Slowly add a less reactive alcohol like isopropanol first.[7][8] The addition should be dropwise, and the rate controlled to keep the temperature and gas evolution manageable.
-
Follow with a more reactive alcohol like methanol, again, slowly.[7][8]
-
Finally, and most cautiously, add water or an aqueous solution (e.g., saturated ammonium chloride) very slowly to quench any remaining hydride.[3][7][8] Violent reaction is still possible at this stage if the initial quenching was incomplete.[7][8] Ensure continuous stirring and monitoring throughout the process.
Q3: My final product is off-color (yellow or brown). What is the likely cause? A3: Discoloration often indicates the presence of impurities arising from thermal decomposition or side reactions.[4] Sulfonyl chlorides can be thermally sensitive.[4] If the reaction temperature was not well-controlled, or if the product was heated for an extended period during solvent removal, degradation may have occurred. The solution is often to purify the material via recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[9]
Q4: What are the critical process parameters I need to monitor during scale-up? A4: The following table summarizes the key parameters to control.
| Parameter | Importance | Recommended Control Strategy |
| Internal Temperature | Controls reaction rate, byproduct formation, and prevents thermal runaway. | Use a calibrated temperature probe and an automated cooling/heating system. Define strict upper and lower limits. |
| Reagent Addition Rate | Directly impacts heat generation rate, especially for exothermic steps. | Use a calibrated dosing pump for liquid additions. Add solids in controlled portions. |
| Agitation Speed | Ensures homogeneity, promotes heat transfer, and prevents localized "hot spots". | Define and maintain a specific RPM range based on reactor geometry and batch volume. |
| Inert Atmosphere | Prevents hydrolysis of moisture-sensitive reagents like sulfonyl chlorides.[4] | Maintain a positive pressure of an inert gas (e.g., Nitrogen) throughout the process. |
| Reaction Progress | Confirms conversion and helps identify stalled reactions or side product formation. | Schedule regular in-process controls (IPCs) via TLC or HPLC analysis. |
Detailed Protocol: Example Reduction of 4-(Morpholinosulfonyl)benzaldehyde
Disclaimer: This protocol is for informational purposes only and should be adapted and fully risk-assessed by qualified personnel before implementation.
Objective: To reduce 4-(morpholinosulfonyl)benzaldehyde to (4-(Morpholinosulfonyl)phenyl)methanol using sodium borohydride at a 100g scale.
Materials & Equipment:
-
100g (0.39 mol) 4-(morpholinosulfonyl)benzaldehyde
-
22.1g (0.58 mol, 1.5 eq) Sodium Borohydride (NaBH₄)
-
1 L Tetrahydrofuran (THF), anhydrous
-
500 mL Methanol (MeOH)
-
1 L Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
2 L reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet/outlet with bubbler
-
Cooling bath (ice/water)
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-tested. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with 100g of 4-(morpholinosulfonyl)benzaldehyde and 1 L of anhydrous THF. Begin stirring to dissolve the solid.
-
Cooling: Cool the stirred solution to 0-5 °C using an external cooling bath.
-
NaBH₄ Addition: In a separate flask, prepare a slurry of 22.1g of NaBH₄ in 200 mL of anhydrous THF. CAUTION: This may generate some gas. Slowly add this slurry to the reaction mixture via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. Gas evolution (hydrogen) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Reaction Quench (CRITICAL STEP):
-
While maintaining the temperature at 0-5 °C, slowly add 250 mL of methanol dropwise via the addition funnel. CAUTION: Vigorous gas evolution will occur. Control the addition rate to keep foaming and temperature under control.
-
After the methanol addition is complete and gas evolution has subsided, slowly add 1 L of saturated aqueous NH₄Cl solution. Maintain cooling and stirring.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure (4-(Morpholinosulfonyl)phenyl)methanol.
-
References
-
University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Link]
-
Millwood, S., et al. (2006). Review of Chemical Processes for the Synthesis of Sodium Borohydride. National Renewable Energy Laboratory. [Link]
-
Beutner, G. L., et al. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. [Link]
- Crossley, M. L. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
-
Moody, T. C., et al. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
University of California, Berkeley. Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. [Link]
-
Crowther, J. B., & Henion, J. D. (1985). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]
-
Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
National Center for Biotechnology Information. Morpholine-4-sulfonyl chloride. PubChem. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
University of Wisconsin-Milwaukee. Sodium Borohydride SOP. [Link]
-
University of California, Los Angeles. Toxic Powders SOP. [Link]
-
Lab Manager. (2009, October 1). Sodium borohydride - Safety Data Sheet. [Link]
- WIPO. (2016). Method for preparing high-purity sulfonamide compound, and....
-
Fisher Scientific. (2023, August 25). Safety Data Sheet - 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride. [Link]
- U.S. Patent and Trademark Office. (2017). Method for preparing high-purity sulfonamide compound, and intermediate....
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Chemical Synthesis Database. (4-methylsulfonyl-phenyl)-methanol. [Link]
-
Al-Ghorbani, M., et al. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- CNIPA. (2012). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Van der Veen, M. A., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. [Link]
-
Sial. (4-(Morpholinomethyl)Phenyl)Methanol - Free SDS search. [Link]
-
Chemdad. (4-MORPHOLIN-4-YL-PHENYL)METHANOL. [Link]
-
NextSDS. [2-(MORPHOLINOSULFONYL)PHENYL]METHANOL — Chemical Substance Information. [Link]
-
Shakun, V. A. (2020). Thermal Stability Study of 4-(1-Adamantyl)phenol. ResearchGate. [Link]
Sources
- 1. (4-(Morpholinosulfonyl)phenyl)methanol|257.31 g/mol [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Bottlenecks in (4-(Morpholinosulfonyl)phenyl)methanol Coupling
Technical Support Center: Overcoming Bottlenecks in (4-(Morpholinosulfonyl)phenyl)methanol Coupling
Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or complex byproducts when utilizing the (4-(Morpholinosulfonyl)phenyl)methanol building block in cross-coupling, esterification, or etherification workflows.
Rather than simply providing a list of reaction conditions, this guide deconstructs the mechanistic causality behind these failures and provides self-validating, field-proven protocols to overcome them.
Diagnostic Dashboard: Understanding the Mechanistic Bottleneck
Before troubleshooting, we must analyze the inherent physicochemical properties of this molecule. The challenges associated with (4-(Morpholinosulfonyl)phenyl)methanol are rarely due to direct steric hindrance at the benzylic position, but rather a combination of remote electronic deactivation and macroscopic hydrodynamic bulk.
-
Electronic Deactivation: The para-morpholinosulfonyl group exerts a strong electron-withdrawing effect via inductive (-I) and mesomeric (-M) pull. This significantly reduces the nucleophilicity of the benzylic alcohol . Furthermore, during electrophilic activation, this electron deficiency completely destabilizes any incipient carbocation at the benzylic carbon, forcing the reaction through a strict, highly geometry-dependent SN2 transition state .
-
Hydrodynamic Bulk & Aggregation: The massive morpholinosulfonyl tail creates a large hydrodynamic volume. When coupling with bulky partners (such as PROTAC linkers), intermolecular steric clashes and poor solubility in non-polar solvents severely depress reaction kinetics.
Fig 1. Electronic and steric bottlenecks in (4-(Morpholinosulfonyl)phenyl)methanol coupling.
Troubleshooting Q&A: Field-Proven Solutions
Q1: My Steglich esterification with a bulky carboxylic acid stalls at 20% conversion. Adding more DCC doesn't help. Why? Analysis: In a standard Steglich esterification, the carboxylic acid is activated to an O-acylisourea intermediate. Because your benzylic alcohol is electronically deactivated by the para-sulfonyl group, it acts as a very weak nucleophile. It cannot efficiently attack the bulky O-acylisourea before the intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea . Solution: Abandon DCC. Switch to EDC·HCl and increase the DMAP loading to 0.5 equivalents. DMAP acts as an acyl transfer catalyst, forming an acylpyridinium intermediate that is much more electrophilic and less sterically encumbered than the O-acylisourea.
Q2: I am attempting a Mitsunobu etherification with a complex phenol, but I mostly recover starting material and hydrazine byproducts. How can I drive the reaction? Analysis: The Mitsunobu reaction relies on the formation of an oxyphosphonium intermediate. Normally, benzylic alcohols can exhibit partial SN1 character, which relieves steric crowding during nucleophilic attack. However, the strongly electron-withdrawing sulfonyl group completely prevents carbocation formation, forcing the bulky phenol to attack via a strict 180° SN2 trajectory . If the phenol is too bulky, the steric repulsion is insurmountable, and the activated phosphonium species degrades. Solution: Modify the electronics of your Mitsunobu reagents. Replace Triphenylphosphine (PPh3) with the more electron-rich and less sterically hindered Tri-n-butylphosphine (PBu3). Swap DEAD for Diisopropyl azodicarboxylate (DIAD) and elevate the temperature to 60 °C. If this fails, pivot to the Two-Step Activation Protocol (see Section 4).
Q3: The compound exhibits poor solubility in non-polar solvents, but polar aprotic solvents (like DMF) are interfering with my coupling. What is the optimal solvent system? Analysis: The highly polar sulfonamide group causes aggregation and precipitation in standard coupling solvents like pure DCM or Toluene. However, pure DMF can outcompete weak nucleophiles or degrade activated intermediates. Solution: Utilize a 1:1 binary solvent mixture of anhydrous DCM and THF. This provides the necessary dielectric constant to solubilize the morpholinosulfonyl moiety while remaining inert to carbodiimide or phosphonium intermediates.
Quantitative Performance Matrix
The following table summarizes the causal relationship between reagent selection, steric tolerance, and empirical yields specifically for (4-(Morpholinosulfonyl)phenyl)methanol couplings.
| Reaction Strategy | Reagent System | Steric Tolerance | Typical Yield | Reaction Time |
| Standard Steglich | DCC, DMAP (cat.), DCM | Low | 15–20% | 24 h |
| Modified Steglich | EDC·HCl, DMAP (0.5 eq), DCM/THF | High | 75–85% | 12 h |
| Standard Mitsunobu | PPh3, DEAD, THF | Low | 25–30% | 24 h |
| Modified Mitsunobu | PBu3, DIAD, Toluene (60 °C) | Medium | 60–70% | 16 h |
| Two-Step Activation | 1. PBr32. K2CO3, DMF (60 °C) | Very High | >90% (2 steps) | 6 h |
Validated Experimental Protocols
To ensure scientific integrity, every protocol provided below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Modified Steglich Esterification (For Bulky Carboxylic Acids)
This protocol utilizes elevated DMAP loading to bypass the unreactive O-acylisourea bottleneck.
-
Initialization: Dissolve the bulky carboxylic acid (1.2 eq) and (4-(Morpholinosulfonyl)phenyl)methanol (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF (0.2 M concentration).
-
Catalysis: Cool the vessel to 0 °C under an Argon atmosphere. Add DMAP (0.5 eq). Note: This stoichiometric increase is mandatory due to the deactivated nature of the benzylic alcohol.
-
Activation: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. EDC is strictly preferred over DCC to prevent the formation of insoluble dicyclohexylurea, which traps hindered intermediates.
-
Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation Checkpoint (In-Process): Run a TLC (Hexanes/EtOAc 1:1). The starting benzylic alcohol is highly UV-active and typically elutes at Rf≈0.3 . A successful coupling will consume this spot and produce a new, less polar product spot ( Rf≈0.6–0.8 ).
-
Isolation & Post-Validation: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
-
NMR Check: By 1 H NMR (CDCl3), confirm the benzylic -CH2- singlet has shifted downfield from ~4.7 ppm (alcohol) to ~5.2–5.4 ppm (ester).
-
Protocol B: Two-Step Activation-Substitution (Overcoming Mitsunobu Failure)
When steric hindrance completely blocks the SN2 Mitsunobu trajectory, it is thermodynamically favorable to convert the alcohol into a highly reactive electrophile first.
-
Bromination: Dissolve (4-(Morpholinosulfonyl)phenyl)methanol (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add Phosphorus tribromide (PBr3, 1.1 eq) dropwise. Stir for 2 hours.
-
Self-Validation Checkpoint 1: The resulting benzylic bromide is highly lachrymatory (handle strictly in a fume hood). TLC will show a slight increase in Rf . By 1 H NMR, the benzylic -CH2- protons will shift upfield from ~4.7 ppm to ~4.5 ppm.
-
Nucleophile Preparation: In a separate flask, dissolve your bulky nucleophile (e.g., a complex phenol, 1.1 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and stir for 30 minutes to pre-form the phenoxide.
-
Coupling: Transfer the unpurified benzylic bromide from Step 1 into the DMF solution. Heat to 60 °C and stir for 4 hours.
-
Self-Validation Checkpoint 2: Quench with water and extract with EtOAc. By 1 H NMR, successful etherification is confirmed when the benzylic protons shift back downfield to ~5.0–5.1 ppm.
References
-
Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions ResearchGate URL:[Link]
-
Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
A typical DCC + DMAP mediated Steglich esterification ResearchGate URL:[Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Reference Data & Comparative Studies
Comparative Guide: (4-(Morpholinosulfonyl)phenyl)methanol vs. (4-(piperidinosulfonyl)phenyl)methanol in Drug Design
Comparative Guide: (4-(Morpholinosulfonyl)phenyl)methanol vs. (4-(piperidinosulfonyl)phenyl)methanol in Drug Design
Executive Summary
In the landscape of medicinal chemistry and lead optimization, the selection of saturated six-membered heterocyclic scaffolds profoundly influences the pharmacokinetic and physicochemical profile of a drug candidate. This guide provides an objective, data-driven comparison between two critical building blocks: (4-(Morpholinosulfonyl)phenyl)methanol and (4-(piperidinosulfonyl)phenyl)methanol .
While structurally identical save for a single heteroatom substitution—an oxygen atom in morpholine versus a methylene group in piperidine—this subtle difference dictates their metabolic stability, lipophilicity, and target binding affinity [1]. This guide is designed for researchers and application scientists to make informed decisions when utilizing these synthons in drug discovery workflows.
Structural & Physicochemical Profiling
The primary structural divergence between these two sulfonamide building blocks is the nature of the saturated ring. The oxygen atom in the morpholine ring acts as an electron-withdrawing group and a hydrogen bond acceptor (HBA). Because the amine lone pair is already delocalized into the sulfonyl group (rendering the nitrogen non-basic in both cases), the primary impact of the morpholine oxygen is on the molecule's polarity and lipophilicity [2].
Quantitative Comparison Table
| Property | (4-(Morpholinosulfonyl)phenyl)methanol | (4-(piperidinosulfonyl)phenyl)methanol | Causality / Impact in Drug Design |
| Molecular Formula | C₁₁H₁₅NO₄S | C₁₂H₁₇NO₃S | Morpholine contains an ether oxygen, replacing a -CH₂- group. |
| Molecular Weight | 257.31 g/mol | 255.33 g/mol | Negligible difference; both are highly efficient low-MW synthons. |
| cLogP (Predicted) | ~0.50 | ~1.50 | Morpholine lowers lipophilicity by ~1 log unit, enhancing aqueous solubility and reducing potential hERG liabilities. |
| TPSA (Ų) | ~72.0 | ~63.0 | The morpholine oxygen adds ~9 Ų to the Topological Polar Surface Area, altering membrane permeability. |
| H-Bond Acceptors | 4 | 3 | Morpholine provides an additional vector for target interaction via the ether oxygen. |
Metabolic Stability & Pharmacokinetics (ADME)
The metabolic fate of a scaffold is a critical determinant of its in vivo efficacy. The substitution of piperidine with morpholine is a classic bioisosteric replacement strategy used to mitigate rapid clearance [3].
-
Piperidine Susceptibility: The purely carbon-based piperidine ring is highly lipophilic and electron-rich, making it a prime target for Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation. Hydroxylation typically occurs at the α or β carbons relative to the nitrogen, leading to rapid phase I clearance.
-
Morpholine Stability: The morpholine ring is generally considered a "privileged structure" for metabolic stability. The electron-withdrawing nature of the oxygen atom inductively deactivates the adjacent carbons, significantly reducing their susceptibility to CYP450 oxidation[1]. While morpholine can undergo oxidative N-dealkylation or ring opening, its intrinsic microsomal half-life ( t1/2 ) is typically superior to its piperidine counterpart.
Figure 1: Metabolic stability and synthetic workflows for morpholine vs. piperidine sulfonamides.
Synthetic Utility & Experimental Workflows
Both compounds feature a benzylic alcohol ( −CH2OH ) functional group. In medicinal chemistry, this acts as a versatile synthetic handle. The most common application is the oxidation of the alcohol to an aldehyde, followed by reductive amination to append diverse pharmacophores [2].
Below is a self-validating, step-by-step protocol for this transformation.
Protocol: Oxidation and Reductive Amination
Objective: Convert the benzylic alcohol of either scaffold into a substituted benzylic amine.
Step 1: Mild Oxidation to Aldehyde
-
Reagents: Dissolve 1.0 equivalent of the sulfonamide-phenylmethanol in wet dichloromethane (DCM).
-
Reaction: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0 °C. Stir and allow to warm to room temperature over 2 hours.
-
Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid. The wet DCM accelerates the DMP oxidation mechanism.
-
-
Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the polar alcohol spot disappears and a new, less polar, strongly UV-active spot (the aldehyde) appears.
-
Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 . Extract with DCM, dry over Na2SO4 , and concentrate.
Step 2: Reductive Amination
-
Reagents: Dissolve the crude aldehyde (1.0 eq) and a primary amine of choice (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.
-
Reaction: Stir for 1 hour to allow iminium ion formation. Then, add 1.5 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3 ) and stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)3 is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted aldehyde, thereby minimizing the formation of the starting alcohol as a byproduct.
-
-
Validation (LC-MS): Sample the reaction mixture. LC-MS analysis must show the complete consumption of the aldehyde mass and the appearance of the expected [M+H]+ mass corresponding to the new secondary amine product.
Conclusion
The choice between (4-(Morpholinosulfonyl)phenyl)methanol and (4-(piperidinosulfonyl)phenyl)methanol should be dictated by the specific needs of the lead optimization program. If the primary goal is to increase target affinity in a hydrophobic pocket, the piperidine analog is advantageous. However, if the lead compound suffers from poor aqueous solubility, high microsomal clearance, or lipophilicity-driven toxicity, the morpholine analog serves as a superior, metabolically stable bioisostere.
References
-
Zolotareva, D., Zazybin, A., Dauletbakov, A., et al. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Molecules, vol. 29, no. 13, 2024, p. 3043. Available at:[Link]
-
Khamitova, A. E., and Berillo, D. A. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)." Drug development & registration, vol. 12, no. 2, 2023, pp. 44-54. Available at:[Link]
A Comparative Toxicological Guide to Morpholine and Piperazine Sulfonyl Derivatives for Drug Discovery
A Comparative Toxicological Guide to Morpholine and Piperazine Sulfonyl Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the morpholine and piperazine rings are ubiquitous scaffolds, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] When appended with a sulfonyl or sulfonamide group, these heterocycles give rise to a vast chemical space with diverse biological activities. However, early and comprehensive assessment of the toxicological profile of these derivatives is paramount to de-risk drug development programs and avoid late-stage attrition.[3] This guide provides a comparative analysis of the toxicity profiles of morpholine versus piperazine sulfonyl derivatives, synthesizing available preclinical data and outlining key experimental protocols for their evaluation.
Introduction: The Structural and Toxicological Context
Both morpholine and piperazine are six-membered saturated heterocycles. Morpholine contains an ether linkage, which generally imparts favorable physicochemical properties such as increased water solubility.[1] Piperazine, a symmetrical diamine, offers two sites for substitution, allowing for the generation of diverse molecular architectures.[2] The sulfonamide group, a key pharmacophore in many approved drugs, is known to be associated with certain toxicities, including hypersensitivity reactions and idiosyncratic liver injury.[1] Therefore, understanding how the combination of these heterocyclic scaffolds with a sulfonyl moiety influences the overall toxicity profile is critical for medicinal chemists and toxicologists.
Comparative Cytotoxicity Profiles
General cytotoxicity is a fundamental parameter in the early assessment of any new chemical entity. It provides a measure of a compound's intrinsic ability to cause cell death.
Morpholine Sulfonyl Derivatives: Data on the cytotoxicity of morpholine-containing sulfonamides is often embedded within broader medicinal chemistry studies focused on efficacy. For instance, certain novel morpholine-benzimidazole derivatives have been evaluated for their anticancer properties, with some compounds showing potent activity against cancer cell lines.[4] Structure-activity relationship (SAR) studies suggest that the substitution pattern on the morpholine ring and the nature of the aromatic sulfonamide can significantly influence cytotoxicity.[4]
Piperazine Sulfonyl Derivatives: Similarly, the cytotoxicity of piperazine sulfonamides has been extensively explored in the context of anticancer drug discovery. Numerous studies have reported potent cytotoxic effects against a variety of cancer cell lines.[5] It is important to note that high potency against cancer cells does not necessarily translate to general toxicity, but it does indicate a potential for off-target cytotoxic effects.
Comparative Insights: While a direct, systematic comparison is scarce in the literature, the available data suggests that both classes of compounds can exhibit a wide range of cytotoxic potencies, from highly potent to relatively inert, depending on the overall molecular structure. The substituents on both the heterocyclic ring and the aryl sulfonamide play a crucial role in defining the cytotoxic potential.
Table 1: Exemplary Cytotoxicity Data for Sulfonamide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [5] |
| Sulfonamide Derivatives | MCF-7 (Breast Cancer) | < 128 | [5] |
| Sulfonamide Derivatives | HeLa (Cervical Cancer) | < 360 | [5] |
| Morpholine-functionalized aurones | AGS (Gastric Cancer) | 5.92 - 20.09 | [6] |
| Piperazine-citral sulfonyl derivatives | MRSA (Bacteria) | - | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (morpholine or piperazine sulfonyl derivative) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.
Morpholine Sulfonyl Derivatives: The genotoxicity of morpholine itself is generally considered low.[7] However, the introduction of a sulfonyl group and other substituents could alter this profile. Specific data on the genotoxicity of morpholine sulfonyl derivatives is limited.
Piperazine Sulfonyl Derivatives: The parent piperazine has shown some evidence of genotoxicity, particularly through the formation of nitrosamine metabolites.[7] Studies on some benzothiazole-piperazine derivatives have shown mixed results in the Ames test, with some compounds being mutagenic and others not.[8] This highlights the importance of evaluating each new derivative. Some pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][9]triazine sulfonamides have demonstrated genotoxic potential in cancer cell lines.[10]
Comparative Insights: Given the potential for nitrosamine formation from the piperazine ring, piperazine sulfonyl derivatives may carry a higher intrinsic risk of genotoxicity compared to their morpholine counterparts, which are less prone to such metabolic activation. However, this is a generalization, and empirical testing of each compound is essential.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol: Ames Test
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Hepatotoxicity Evaluation
Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[11]
Morpholine Sulfonyl Derivatives: The morpholine moiety has been associated with hepatotoxicity in some contexts, particularly through bioactivation to reactive intermediates.[12] For instance, in monkeys, a morpholine-containing compound produced severe hepatic toxicity.[12]
Piperazine Sulfonyl Derivatives: Piperazine and its derivatives have also been implicated in hepatotoxicity. Some "designer drugs" containing the piperazine scaffold have been shown to be hepatotoxic in vitro.[8] The mechanism can involve the upregulation of enzymes involved in cholesterol biosynthesis.[13]
Comparative Insights: Both morpholine and piperazine rings can be metabolically activated to potentially hepatotoxic species. The specific metabolic pathways and the nature of the resulting metabolites will depend on the overall structure of the sulfonyl derivative. Therefore, it is difficult to make a definitive statement about the relative hepatotoxicity of the two classes without direct comparative studies.
Experimental Protocol: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
Primary hepatocytes are considered the gold standard for in vitro DILI studies as they retain many of the metabolic functions of the liver.
Protocol: Primary Hepatocyte Toxicity Assay
-
Hepatocyte Culture: Plate cryopreserved or freshly isolated primary human hepatocytes and allow them to form a monolayer.
-
Compound Exposure: Treat the hepatocytes with a range of concentrations of the test compound for a relevant duration.
-
Endpoint Analysis: Assess hepatotoxicity through various endpoints, such as:
-
Cytotoxicity: Measure LDH release or use viability assays like MTT.
-
Mitochondrial Function: Evaluate changes in mitochondrial membrane potential.
-
Reactive Oxygen Species (ROS) Production: Measure the generation of ROS.
-
Enzyme Leakage: Measure the release of liver enzymes like ALT and AST into the culture medium.
-
-
Data Interpretation: A dose-dependent increase in any of these toxicity markers suggests a potential for hepatotoxicity.
Cardiotoxicity Assessment
Cardiotoxicity, particularly the prolongation of the QT interval, is a significant safety concern in drug development.[14]
Morpholine Sulfonyl Derivatives: Specific data on the cardiotoxicity of morpholine sulfonyl derivatives is not readily available in the public domain.
Piperazine Sulfonyl Derivatives: Certain piperazine "designer drugs" have been shown to be cardiotoxic in vitro, inducing toxicity in cardiomyoblasts through mitochondrial impairment.[15] However, other studies on piperazine citrate in rats showed no significant cardiotoxic effects even at high doses, although some ECG changes were observed.[16]
Comparative Insights: The potential for cardiotoxicity is highly dependent on the specific interactions of a compound with cardiac ion channels, particularly the hERG potassium channel. Without specific data for morpholine sulfonyl derivatives, a direct comparison is not possible. However, the diverse findings for piperazine derivatives suggest that this is a critical liability to assess for both classes of compounds.
Experimental Protocol: hERG Assay for Cardiotoxicity
The hERG assay is a crucial in vitro test to evaluate a compound's potential to block the hERG potassium channel, which can lead to QT prolongation.
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp System: Employ an automated patch clamp system for high-throughput screening.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Record the hERG current before and after compound application using a specific voltage protocol.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A potent inhibition of the hERG channel is a red flag for potential cardiotoxicity.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key toxicity assays.
Caption: General workflow for an in vitro cytotoxicity assay (MTT).
Caption: Simplified workflow for the Ames test for mutagenicity.
Conclusion and Future Directions
The selection of a heterocyclic scaffold in drug design is a critical decision that can profoundly impact the toxicological profile of a lead compound. While both morpholine and piperazine sulfonyl derivatives offer significant opportunities for developing novel therapeutics, they also present distinct toxicological considerations.
Based on the available, albeit fragmented, data, a few cautious generalizations can be made. The potential for N-nitrosation of the piperazine ring may suggest a higher inherent risk for genotoxicity compared to morpholine derivatives. However, the propensity for bioactivation of the morpholine ring to reactive intermediates warrants careful hepatotoxicity assessment. For both classes, cytotoxicity and cardiotoxicity are highly dependent on the specific chemical structure and require empirical evaluation for each new compound.
Ultimately, a comprehensive in vitro safety pharmacology assessment, as outlined in this guide, is indispensable for making informed decisions in the lead optimization process. Further research, including direct comparative studies, will be invaluable in refining our understanding of the structure-toxicity relationships within these important classes of compounds and in guiding the design of safer medicines.
References
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PMC. Retrieved from [Link]
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Some well‐known morpholine based drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary - European Commission. (n.d.). European Commission. Retrieved from [Link]
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Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. (n.d.). Scilit. Retrieved from [Link]
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Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. (2023). PubMed. Retrieved from [Link]
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Piperazine: Human health tier II assessment. (2019). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
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Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. (2014). PubMed. Retrieved from [Link]
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Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][9]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023). MDPI. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
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Impact of subchronic administration of piperazine citrate on the electrocardiogram of the rat. (2012). PubMed. Retrieved from [Link]
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Cytotoxic activity of some novel sulfonamide derivatives. (2015). PubMed. Retrieved from [Link]
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Morpholine (HSG 92, 1995). (n.d.). INCHEM. Retrieved from [Link]
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Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024). Medscape. Retrieved from [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved from [Link]
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In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved from [Link]
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NIOSH Skin Notation Profiles: Morpholine. (n.d.). CDC. Retrieved from [Link]
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Morpholine: Human health tier II assessment Preface. (2016). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. Retrieved from [Link]
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Full article: Abstracts. (2008). Taylor & Francis. Retrieved from [Link]
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Hazardous substance assessment – Morpholine. (2025). Canada.ca. Retrieved from [Link]
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Sulfonylurea toxicity. (2019). WikEM. Retrieved from [Link]
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A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (n.d.). PMC. Retrieved from [Link]
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Sulfonylurea toxicity. (2020). LITFL. Retrieved from [Link]
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Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate. Retrieved from [Link]
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Sulphonylureas. (n.d.). Retrieved from [Link]
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Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). MDPI. Retrieved from [Link]
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Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). PubMed. Retrieved from [Link]
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Comprehensive review of cardiovascular toxicity of drugs and related agents. (n.d.). PMC. Retrieved from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link]
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Role of Heterocycles in Drug Discovery: An Overview. (2025). Retrieved from [Link]
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Hepatotoxicity by Drugs: The Most Common Implicated Agents. (2016). MDPI. Retrieved from [Link]
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Sulfonamide‐β‐lactam Hybrids Incorporating the Piperazine Moiety as Potential Antiinflammatory Agent with Promising Antibacterial Activity. (2021). ResearchGate. Retrieved from [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). MDPI. Retrieved from [Link]
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Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). PubMed. Retrieved from [Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling (4-(Morpholinosulfonyl)phenyl)methanol
Personal protective equipment for handling (4-(Morpholinosulfonyl)phenyl)methanol
As a Senior Application Scientist, I have observed firsthand how the mishandling of multifunctional chemical building blocks can compromise both researcher safety and downstream assay integrity. (4-(Morpholinosulfonyl)phenyl)methanol (CAS: 852180-76-8) is a highly valuable organosulfur compound. It features a sulfonamide linkage, a morpholine ring, and a benzylic alcohol group, making it a privileged structure in drug discovery and organic synthesis[1].
However, these exact structural moieties dictate a strict, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. This guide provides the essential safety, logistical, and procedural frameworks required to handle this compound with uncompromising scientific integrity.
Part 1: Physicochemical Hazard Profile & Causality
To design a self-validating safety protocol, we must first understand the molecular behavior of the compound and why specific protective measures are non-negotiable.
-
The Morpholinosulfonyl Moiety: Sulfonamides and morpholine derivatives are known skin sensitizers and potential respiratory irritants. Inhalation of micro-particulates can lead to acute respiratory distress or long-term sensitization [2].
-
The Solvent Carrier Effect (Critical Insight): In drug development workflows, this solid compound is almost universally reconstituted in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a potent penetration enhancer. If a DMSO solution containing this compound contacts the skin, the solvent will rapidly carry the toxic sulfonamide directly into the bloodstream. Therefore, standard latex gloves are entirely insufficient; specific nitrile or double-gloving protocols are required to prevent systemic exposure[3].
Part 2: Tiered Personal Protective Equipment (PPE) Protocol
The following PPE matrix is designed to mitigate the specific physicochemical risks associated with (4-(Morpholinosulfonyl)phenyl)methanol, adhering to strict[OSHA guidelines][4].
| PPE Category | Recommended Equipment | Material Specification | Causality / Scientific Rationale |
| Dermal (Hands) | Double-layered Gloves | Outer: 8-mil NitrileInner: Standard Nitrile | Prevents systemic exposure. DMSO acts as a carrier solvent; standard latex degrades rapidly upon DMSO contact, breaching the safety barrier. |
| Ocular | Chemical Splash Goggles | Polycarbonate, Indirect Venting | Protects against micro-particulate aerosolization during static weighing and solvent splash during reconstitution. |
| Respiratory | N95/P100 Respirator | NIOSH-approved Particulate Filter | Mitigates the inhalation risk of fine crystalline dust, which can cause respiratory sensitization via the morpholine ring. |
| Body | Flame-Resistant Lab Coat | Nomex or CP-treated cotton | Provides a physical barrier against accidental powder spills and resists ignition if handled alongside flammable extraction solvents. |
Part 3: Operational Workflow & Handling
Every protocol must be a self-validating system. The following methodology ensures that each step contains a built-in verification check to guarantee safety and prevent material loss.
Protocol A: Weighing and Reconstitution Workflow
-
Environmental Verification: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood.
-
Validation Check: Read the magnehelic gauge to ensure an inward face velocity of at least 100 feet per minute (fpm) before opening the chemical container.
-
-
Static Mitigation: Pass the sealed (4-(Morpholinosulfonyl)phenyl)methanol container and the receiving vial through an anti-static ionizer.
-
Causality: Organosulfur powders carry high static charges. Without ionization, the powder will aerosolize upon opening, causing respiratory hazards and inaccurate mass transfer.
-
-
Mass Transfer: Using a grounded micro-spatula, transfer the required mass into a pre-tared, amber glass vial.
-
Causality: Amber glass is explicitly chosen to prevent potential UV-induced photo-degradation of the reactive benzylic alcohol moiety.
-
-
Solvent Addition: Add the required volume of anhydrous DMSO directly into the vial while still inside the active fume hood.
-
Sealing and Decontamination: Cap the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and wipe the exterior of the vial with a 70% ethanol solution before removing it from the hood.
Figure 1: Standardized workflow for weighing and dissolution of the compound.
Part 4: Spill Response and Chemical Disposal Plan
In the event of a breach, immediate containment is required to prevent environmental contamination and cross-exposure.
Protocol B: Immediate Spill Containment
-
Solid Powder Spill: Do not dry-sweep, as this will aerosolize the sulfonamide dust. Gently lay damp paper towels over the powder to suppress dust, then carefully scoop the material into a hazardous waste container.
-
Liquid Spill (DMSO Solution): Immediately apply a chemically inert absorbent pad. Do not use water, as the exothermic reaction of DMSO and water can accelerate the vaporization of the dissolved compound.
Protocol C: Chemical Disposal
-
Segregation: Never mix (4-(Morpholinosulfonyl)phenyl)methanol waste with heavy metals or strong oxidizing agents, as this can trigger hazardous decomposition, releasing toxic sulfur oxides (SOx) and nitrogen oxides (NOx).
-
Liquid Waste: Collect DMSO-reconstituted waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container.
-
Manifesting: Label the waste strictly as "Hazardous Organosulfur/Sulfonamide Waste." Transfer it to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing[2].
Figure 2: Decision matrix and logical workflow for immediate spill response.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". Source: United States Department of Labor. URL: [Link]
